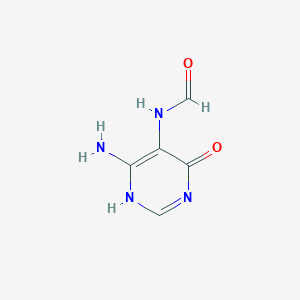

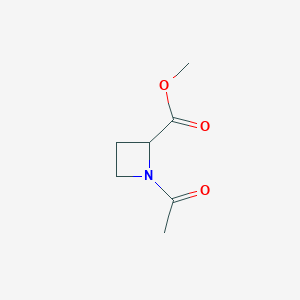

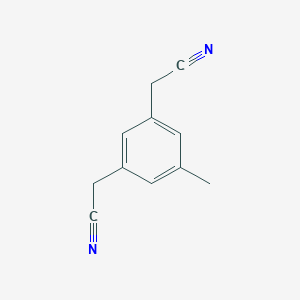

6-Amino-5-formylamino-3H-pyrimidine-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-formylamino-3H-pyrimidine-4-one (AFAP) is an important and versatile compound in the field of organic chemistry. It is a heterocyclic compound with a unique structure, and it has been used in a variety of applications, including as a building block in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a probe in the study of biochemical and physiological processes. In

Scientific Research Applications

Role in Bicyclic Systems

The compound is a part of the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, which are types of bicyclic [6 + 6] systems . These systems have significant synthetic and biological characteristics, and they have been applied on a large scale in the medical and pharmaceutical fields .

Synthesis Methods

The compound plays a crucial role in the synthesis methods of these bicyclic systems . The reactivities of the substituents linked to the ring carbon and nitrogen atoms are particularly important .

Biological Applications

The compound has various biological applications. It is used in the construction of new standard biological components . This is particularly useful for researchers in the fields of synthetic organic and medicinal chemistry .

Anti-Inflammatory Activities

Pyrimidines, including “6-Amino-5-formylamino-3H-pyrimidine-4-one”, have shown a range of pharmacological effects, including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .

Role in Apoptosis Agonists

The compound is moderately likely to exhibit activity as apoptosis agonists . This means it could play a role in programmed cell death, which is a vital part of the development and maintenance of an organism .

Pharmaceutical Applications

Given its various biological applications and potential roles in anti-inflammatory activities and apoptosis, “6-Amino-5-formylamino-3H-pyrimidine-4-one” has significant potential in the pharmaceutical field .

properties

IUPAC Name |

N-(4-amino-6-oxo-1H-pyrimidin-5-yl)formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-4-3(9-2-10)5(11)8-1-7-4/h1-2H,(H,9,10)(H3,6,7,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOPYSSRZGKNQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)NC=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303403 |

Source

|

| Record name | 6-AMINO-5-FORMYLAMINO-3H-PYRIMIDINE-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-5-formylamino-3H-pyrimidine-4-one | |

CAS RN |

64194-58-7 |

Source

|

| Record name | NSC158242 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-AMINO-5-FORMYLAMINO-3H-PYRIMIDINE-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

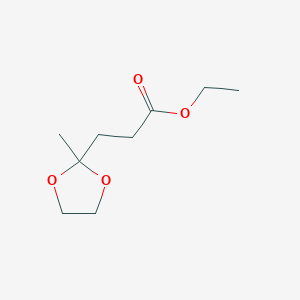

![Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate](/img/structure/B17086.png)

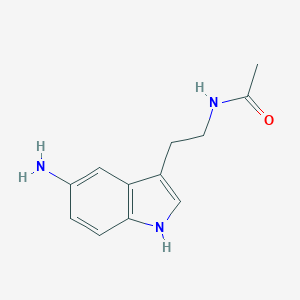

![N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B17095.png)

![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-](/img/structure/B17108.png)